Flavone, 2',3,4',5,7-pentamethoxy-
Description
Overview of Flavonoid Classes and Their Biological Relevance
Flavonoids are a vast and diverse group of polyphenolic compounds that are synthesized by plants as secondary metabolites. nih.govmdpi.com With over 10,000 identified members, these compounds are ubiquitous in fruits, vegetables, grains, bark, roots, stems, and flowers. nih.govnih.gov Structurally, flavonoids share a common 15-carbon skeleton (C6-C3-C6), which consists of two phenyl rings (A and B) connected by a three-carbon heterocyclic ring (C). nih.govwikipedia.org
The classification of flavonoids into different subclasses is determined by the level of oxidation and the substitution pattern of the C ring. nih.gov Major classes include:
Flavones: Characterized by a double bond between the second and third carbon of the C ring and a ketone group at the fourth position. nih.gov
Flavonols: Similar to flavones but with a hydroxyl group at the third position. nih.gov
Flavanones: Lack the double bond between the second and third carbons. mdpi.com
Flavanols (or Catechins): Dihydroxy derivatives of flavanones. nih.gov
Isoflavones: The B ring is attached to the third carbon of the C ring instead of the second. mdpi.com
Anthocyanidins: Typically exist as glycosides and are responsible for the red, purple, and blue colors in many flowers and fruits. nih.gov
Flavonoids play crucial roles in plants, including protecting against UV radiation and pathogens, contributing to flower coloration to attract pollinators, and acting as signaling molecules. frontiersin.org In humans, dietary intake of flavonoids is associated with a range of health-promoting benefits, largely attributed to their antioxidant, anti-inflammatory, and cell-regulating properties. nih.govnih.gov
Characteristics and Subclassification of Polymethoxylated Flavones
Polymethoxylated flavones (PMFs) are a specific subclass of flavones characterized by the presence of multiple methoxy (B1213986) groups (-OCH3) on their basic flavone (B191248) skeleton. sourceoneglobal.com These compounds are particularly abundant in the peels of citrus fruits. nih.govsourceoneglobal.com The addition of methoxy groups increases the hydrophobicity of the flavone molecule. sourceoneglobal.com
PMFs can be further subclassified based on the number and position of the methoxy groups. For instance, well-researched PMFs like tangeretin (B192479) and nobiletin (B1679382) possess five and six methoxy groups, respectively. sourceoneglobal.com The degree and pattern of methoxylation significantly influence the biological activities of these compounds.
Positioning of Flavone, 2',3,4',5,7-pentamethoxy- within Current Flavone Research
Flavone, 2',3,4',5,7-pentamethoxy- is a specific pentamethoxyflavone, meaning it has five methoxy groups attached to the flavone backbone at the 2', 3, 4', 5, and 7 positions. The specific arrangement of these methoxy groups distinguishes it from other pentamethoxyflavone isomers, such as 3',4',5',5,7-pentamethoxyflavone (B192069) and 3,5,7,3',4'-pentamethoxyflavone. medchemexpress.commedchemexpress.com
Current research on flavones is increasingly focused on understanding the structure-activity relationships of specific compounds. The unique substitution pattern of Flavone, 2',3,4',5,7-pentamethoxy- makes it a subject of interest for investigating how methoxylation at these particular positions influences its chemical properties and potential biological interactions. While research on this specific isomer is not as extensive as for some other PMFs, it is part of a growing field exploring the diverse activities of this flavonoid subclass.
Historical Context and Evolution of Research on Pentamethoxyflavones
Research into flavonoids has a long history, but the focus on polymethoxylated flavones, including pentamethoxyflavones, is a more recent development. Early research on flavonoids primarily centered on the more common glycosylated forms found in many plants.
The evolution of analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), has been instrumental in the isolation and identification of less abundant and more complex flavonoids like the pentamethoxyflavones. nih.gov Synthetic chemistry has also played a crucial role, with researchers developing methods to synthesize specific flavone derivatives to study their properties. mdpi.comnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
7555-80-8 |
|---|---|
Molecular Formula |
C20H20O7 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-3,5,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-11-6-7-13(14(8-11)24-3)19-20(26-5)18(21)17-15(25-4)9-12(23-2)10-16(17)27-19/h6-10H,1-5H3 |
InChI Key |
KPJGABLCRGWDRB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS923; MRS 923; MRS-923. |
Origin of Product |
United States |
Preclinical Biological Activities and Therapeutic Potential of Flavone, 2 ,3,4 ,5,7 Pentamethoxy in Disease Models
Anti-inflammatory Research
The anti-inflammatory potential of pentamethoxyflavone isomers has been explored in both cellular and animal models, primarily focusing on their ability to modulate key inflammatory pathways.
In laboratory settings, 5,7,3',4',5'-pentamethoxyflavone has demonstrated notable anti-inflammatory effects. Studies using murine macrophage cell lines, such as RAW 264.7, have shown that this compound can inhibit the production of nitric oxide (NO) when the cells are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. caymanchem.com The overproduction of NO is a hallmark of inflammatory processes. nih.govnih.govelsevierpure.com The ability of flavonoids to suppress NO production suggests they can modulate immune and inflammatory reactions. nih.gov
A structurally related compound, 5,7,2',4',5'-pentamethoxyflavanone, was found to significantly inhibit the expression of proinflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), as well as inducible nitric oxide synthase (iNOS) in M1 polarized macrophages. nih.gov This effect was linked to the downregulation of the p65 transcription factor, a key regulator of M1 macrophage polarization. nih.gov Similarly, 5,7,3',4',5'-pentamethoxyflavanone, a flavanone (B1672756) variant, was shown to inhibit M1 macrophage polarization and facilitate a shift towards the anti-inflammatory M2 phenotype by targeting STAT1/STAT6 signaling pathways. nih.gov
Table 1: In Vitro Anti-inflammatory Activity of Pentamethoxyflavone and Related Compounds
| Compound | Cell Line | Key Findings | References |
|---|---|---|---|
| 5,7,3',4',5'-Pentamethoxyflavone | RAW 264.7 Macrophages | Inhibited LPS-induced nitric oxide (NO) production. | caymanchem.com |
| 5,7,2',4',5'-Pentamethoxyflavanone | Macrophages | Inhibited proinflammatory cytokines (IL-1β, IL-6, TNF-α, iNOS); downregulated p65 activity. | nih.gov |
The anti-inflammatory activities observed in vitro have been supported by in vivo studies. In a sepsis model, a severe systemic inflammatory condition, treatment with 5,7,2',4',5'-pentamethoxyflavanone improved the survival rate of septic mice, decreased inflammatory cytokines, and alleviated lung tissue damage. nih.gov Likewise, 5,7,3',4',5'-pentamethoxyflavanone was shown to ameliorate LPS- and cecal ligation and puncture (CLP)-induced sepsis in mice by reducing the infiltration of M1 macrophages in the lung and decreasing the expression of IL-1β, IL-6, and TNF-α. nih.gov
In a zebrafish model of obesity, administration of 5,7,3',4',5'-pentamethoxyflavone markedly mitigated oxidative stress by lowering levels of nitric oxide. nih.gov This finding connects its metabolic effects with its anti-inflammatory potential. Another isomer, 3,5,7,3',4'-pentamethoxyflavone, was found to regulate vascular function in middle-aged rats, suggesting a role in cardiovascular health, which is often linked to inflammatory status. medchemexpress.com
Anticancer and Antiproliferative Research
Pentamethoxyflavones have been extensively studied for their potential in cancer therapy, not only for direct cytotoxicity against cancer cells but also for their ability to sensitize resistant tumors to conventional chemotherapy.
Research has demonstrated the efficacy of 5,7,3',4',5'-pentamethoxyflavone against several cancer cell lines. It has shown activity in colorectal cancer (CRC) cells, where it is suggested to be involved in the unfolded protein response (UPR). kent.ac.uk In human leukemia cell models, polymethoxyflavonoids have been noted to influence the cell cycle. longdom.org Specifically, 5,7,3',4',5'-pentamethoxyflavone has been evaluated in acute myeloid leukemia cell lines. nih.gov
One of the most significant findings is its effect on non-small cell lung cancer (NSCLC). Studies on the A549 cell line, particularly cisplatin-resistant A549 cells, have shown that this flavone (B191248) can induce apoptosis and exhibit antiproliferative effects. nih.govcaymanchem.comnih.gov
Table 2: Anticancer and Antiproliferative Activity of 5,7,3',4',5'-Pentamethoxyflavone
| Cancer Cell Line | Type of Cancer | Key Findings | References |
|---|---|---|---|
| A549 (cisplatin-resistant) | Non-Small Cell Lung Cancer | Sensitizes cells to cisplatin; induces apoptosis; inhibits Nrf2 pathway. | nih.govcaymanchem.comnih.govbiocrick.com |
| Colorectal Cancer Cells | Colorectal Cancer | Induces changes in gene expression associated with the cell cycle and unfolded protein response. | kent.ac.uk |
| Acute Myeloid Leukemia Cells | Leukemia | Demonstrates chemosensitizing effects. | nih.gov |
A major obstacle in chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). longdom.orgfrontiersin.orgnih.gov 5,7,3',4',5'-pentamethoxyflavone has emerged as a potent chemosensitizer that can reverse P-gp-mediated MDR. nih.gov Its chemosensitizing effect is considered equipotent to the well-known agent verapamil (B1683045). nih.gov The mechanism involves increasing the intracellular accumulation of chemotherapy drugs by interfering with the P-gp pump's function. nih.gov
Another key mechanism for its chemosensitizing activity is the inhibition of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govmedchemexpress.comnih.gov The Nrf2 pathway is often upregulated in cancer cells, contributing to chemoresistance. nih.gov In cisplatin-resistant A549 lung cancer cells, 5,7,3',4',5'-pentamethoxyflavone was found to reduce the expression of Nrf2 and its downstream target genes, thereby resensitizing the cancer cells to cisplatin. nih.govnih.govbiocrick.com This suggests it could be a valuable adjuvant agent to enhance the efficacy of existing chemotherapeutic drugs. nih.gov
Anti-obesity and Adipogenesis Research
The potential of pentamethoxyflavones in combating obesity has been investigated through their effects on fat cell development (adipogenesis) and lipid metabolism.
In vitro studies using 3T3-L1 pre-adipocytes have shown that 5,7,3',4',5'-pentamethoxyflavone is a potent inhibitor of adipogenesis. ucl.ac.ukucl.ac.uk It effectively reduces the accumulation of lipids and triglycerides in these cells. ucl.ac.uk Mechanistically, it downregulates the expression of critical adipogenic and lipogenic genes, including peroxisome proliferator-activated receptor-gamma (PPAR-γ), CCAAT/enhancer-binding proteins (C/EBP α and β), and fatty acid synthase (FASN). ucl.ac.uk Furthermore, it enhances lipolysis (the breakdown of fat) by increasing the expression of genes like adipose triglycerides lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL). ucl.ac.uk
Interestingly, a different isomer, 3,5,7,3',4'-pentamethoxyflavone, was found to have the opposite effect, strongly inducing the differentiation of 3T3-L1 preadipocytes into adipocytes. nih.govresearchgate.netglpbio.com This highlights the critical role of the specific arrangement of methoxy (B1213986) groups on the flavone structure in determining its biological function.
In vivo research using a zebrafish model provided further evidence for the anti-obesity effects of 5,7,3',4',5'-pentamethoxyflavone. nih.govunimas.mykent.ac.uk Administration of the compound resulted in significant reductions in blood glucose, plasma triglycerides, and total cholesterol. nih.govunimas.my The study also revealed that it suppressed food intake by modulating genes related to appetite, demonstrating a multi-faceted approach to its anti-obesity action. nih.govunimas.my
Table 3: Anti-obesity and Adipogenesis Activity of Pentamethoxyflavone Isomers
| Compound | Model | Key Findings | References |
|---|---|---|---|
| 5,7,3',4',5'-Pentamethoxyflavone | 3T3-L1 Adipocytes | Inhibits adipogenesis; reduces lipid accumulation; downregulates PPAR-γ, C/EBPα/β; enhances lipolysis. | ucl.ac.ukucl.ac.uk |
| 5,7,3',4',5'-Pentamethoxyflavone | Zebrafish (in vivo) | Reduces blood glucose, triglycerides, cholesterol; suppresses food intake. | nih.govunimas.mykent.ac.uk |
Table of Compound Names
| Common Name/Abbreviation | Systematic Name |
| PMF | 5,7,3',4',5'-Pentamethoxyflavone |
| - | 3,5,7,3',4'-Pentamethoxyflavone |
| - | 5,7,2',4',5'-Pentamethoxyflavanone |
| - | 5,7,3',4',5'-Pentamethoxyflavanone |
| Verapamil | (RS)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile |
| Cisplatin | cis-diamminedichloroplatinum(II) |
Studies on Lipid Accumulation and Adipocyte Differentiation (In vitro 3T3-L1 Adipocyte Models)
The 3T3-L1 preadipocyte cell line is a well-established in vitro model for studying the process of adipogenesis, the differentiation of preadipocytes into mature, lipid-storing adipocytes. Research on pentamethoxyflavone isomers in these models has revealed significant effects on lipid accumulation and cell differentiation.
In vitro studies have identified 5,7,3′,4′,5′-pentamethoxyflavone (PMF) as a potent anti-adipogenic agent. ucl.ac.uk This finding is part of a broader investigation into flavones' effects on fat cell formation. ucl.ac.uk In contrast to these inhibitory effects, some studies on other polymethoxyflavonoids have shown an induction of differentiation in 3T3-L1 preadipocytes. ucl.ac.uk For instance, certain flavanone derivatives, a different class of flavonoids, have been shown to significantly inhibit lipid accumulation in a dose-dependent manner in 3T3-L1 cells. nih.govresearchgate.netnih.gov This suggests that the structural characteristics of the flavonoid, such as the specific pattern of methoxy groups, are critical determinants of its biological activity. nih.gov The process of adipocyte differentiation is complex, involving stages like mitotic clonal expansion (MCE), which some flavonoids have been found to suppress. nih.govnih.gov
The table below summarizes the observed effects of a closely related pentamethoxyflavone isomer on adipocyte differentiation.
| Cell Model | Compound | Observed Effect on Adipogenesis | Reference |
| 3T3-L1 Adipocytes | 5,7,3′,4′,5′-pentamethoxyflavone | Potent anti-adipogenic effects | ucl.ac.uk |
Gene Expression Profiling Related to Adipogenesis and Lipogenesis
The effects of pentamethoxyflavones on adipocyte differentiation are underpinned by their ability to modulate the expression of key genes that regulate adipogenesis and lipogenesis. Adipogenesis is controlled by a cascade of transcription factors, and lipogenesis involves the synthesis of fatty acids and their storage as triglycerides. mdpi.com
Studies on hydroxylated polymethoxyflavones (HPMFs), which are structurally related to pentamethoxyflavones, have shown that these compounds can suppress the differentiation of 3T3-L1 cells by reducing the expression of critical adipogenic and lipogenic marker genes. researchgate.net Similarly, research in obese zebrafish models treated with 5,7,3′,4′,5′-pentamethoxyflavone revealed a suppression of hepatic adipogenic and lipogenic gene expression. ucl.ac.uk This modulation of gene expression is a key mechanism for the observed anti-obesity effects. The primary transcription factors governing adipocyte differentiation include peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs). researchgate.netresearchgate.net
The following table details the impact of related pentamethoxyflavones on the expression of genes central to fat cell development and lipid metabolism.
| Gene | Function | Effect of PMF Treatment | Model System | Reference |
| Adipogenic Genes | ||||
| PPARγ | Master regulator of adipogenesis | Reduced Expression | 3T3-L1 Cells (related HPMFs) | researchgate.net |
| C/EBPα | Transcription factor for adipocyte differentiation | Reduced Expression | 3T3-L1 Cells (related HPMFs) | researchgate.net |
| C/EBPβ | Early-stage transcription factor in adipogenesis | Reduced Expression | 3T3-L1 Cells (related HPMFs) | researchgate.net |
| aP2 (FABP4) | Fatty acid-binding protein, marker of adipocyte differentiation | Reduced Expression | 3T3-L1 Cells (related HPMFs) | researchgate.net |
| Lipogenic Genes | ||||
| SREBF1 | Regulates genes involved in lipid synthesis | Reduced Expression | 3T3-L1 Cells (related HPMFs) | researchgate.net |
| FASN | Fatty Acid Synthase, key enzyme in fatty acid synthesis | Reduced Expression | 3T3-L1 Cells (related HPMFs) | researchgate.net |
| Lipid Catabolism Genes | ||||
| PPAR-α | Promotes lipid catabolism | Activation | Obese Zebrafish | ucl.ac.uk |
| ACOX1 | Acyl-CoA oxidase 1, involved in fatty acid oxidation | Upregulation | Obese Zebrafish | ucl.ac.uk |
| ACADM | Medium-chain acyl-CoA dehydrogenase | Upregulation | Obese Zebrafish | ucl.ac.uk |
| CPT-1β | Carnitine palmitoyltransferase 1B, crucial for fatty acid oxidation | Upregulation | Obese Zebrafish | ucl.ac.uk |
Investigations in Preclinical Obesity Models (e.g., Obese Zebrafish Model)
The zebrafish has emerged as a valuable in vivo model for studying obesity and metabolic diseases due to its genetic and physiological similarities to humans, rapid development, and suitability for high-throughput screening. mdpi.com
A landmark study investigated the anti-obesity potential of 5,7,3′,4′,5′-pentamethoxyflavone (PMF) in a diet-induced obese zebrafish model. ucl.ac.uknih.gov The administration of PMF resulted in significant anti-obesogenic effects, demonstrating its potential as a therapeutic candidate for metabolic disorders. ucl.ac.uknih.gov The compound effectively reduced key metabolic markers that are typically elevated in obesity. ucl.ac.uk Mechanistically, PMF was found to suppress the expression of genes in the liver that promote fat formation (adipogenesis and lipogenesis) while simultaneously activating pathways involved in the breakdown of lipids (lipid catabolism). ucl.ac.uk Furthermore, the study noted that PMF helped prevent obesity by suppressing food intake. nih.gov
The data below, from the obese zebrafish model, illustrates the significant impact of 5,7,3′,4′,5′-pentamethoxyflavone on metabolic parameters.
| Parameter | Effect of PMF Administration | Model System | Reference |
| Blood Glucose | Reduction | Obese Zebrafish | ucl.ac.uknih.gov |
| Plasma Triglycerides | Reduction | Obese Zebrafish | ucl.ac.uknih.gov |
| Total Cholesterol | Reduction | Obese Zebrafish | ucl.ac.uknih.gov |
| Hepatic LDL | Reduction | Obese Zebrafish | ucl.ac.uknih.gov |
| Hepatic HDL | Reduction | Obese Zebrafish | ucl.ac.uknih.gov |
Cardiovascular and Vascular Function Research
The vascular endothelium is crucial for maintaining cardiovascular homeostasis, regulating vascular tone, and preventing inflammation. nih.govnih.gov Flavonoids have been widely studied for their protective effects on the vascular system. nih.gov
Evaluation of Vascular Relaxation Properties
The ability of a compound to induce vasorelaxation (the widening of blood vessels) is a key indicator of its potential to lower blood pressure and improve cardiovascular health. Research has demonstrated that 3,5,7,3′,4′-pentamethoxyflavone, an isomer isolated from Kaempferia parviflora, exhibits significant vasorelaxant activity. tci-thaijo.org
In studies using isolated rat thoracic aortic rings pre-contracted with phenylephrine, this pentamethoxyflavone isomer induced a dose-dependent relaxation. tci-thaijo.org The mechanism of this relaxation is complex and appears to be endothelium-dependent. The effect was inhibited by the removal of the vascular endothelium and by inhibitors of nitric oxide (NO) synthase and guanylyl cyclase, indicating that the NO/cGMP signaling pathway is involved. tci-thaijo.org Further investigation revealed that the compound also stimulates the release of hydrogen sulfide (B99878) (H₂S), another important gaseous signaling molecule involved in vasorelaxation. tci-thaijo.org The relaxation mechanism also involves the inhibition of intracellular calcium mobilization. tci-thaijo.org
Regulation of Vascular Function in Animal Models
The findings from ex vivo aortic ring studies provide strong evidence for the regulation of vascular function by pentamethoxyflavones in animal models. The study on 3,5,7,3′,4′-pentamethoxyflavone in rat aortas demonstrated that its vasorelaxant effect is mediated by multiple signaling pathways crucial for vascular health. tci-thaijo.org
The key mechanisms identified include:
Stimulation of Nitric Oxide (NO) Release: NO is a potent vasodilator produced by endothelial cells. nih.govtci-thaijo.org
Stimulation of Hydrogen Sulfide (H₂S) Release: H₂S acts as an adenylyl cyclase stimulator, contributing to relaxation. tci-thaijo.org
Inhibition of Intracellular Calcium Mobilization: The compound was shown to suppress phenylephrine-induced contractions even in a calcium-free environment, indicating it inhibits the release of calcium from intracellular stores. tci-thaijo.org
The table below summarizes the key mediators and pathways involved in the vasorelaxant effect of 3,5,7,3′,4′-pentamethoxyflavone.
| Mediator/Pathway | Role in Vascular Function | Involvement in PMF-induced Relaxation | Reference |
| Endothelium | Produces relaxing factors like NO | Essential for relaxation effect | tci-thaijo.org |
| Nitric Oxide (NO) | Potent vasodilator | Stimulates release | tci-thaijo.org |
| Hydrogen Sulfide (H₂S) | Vasodilator, adenylyl cyclase stimulator | Stimulates release | tci-thaijo.org |
| Intracellular Ca²⁺ | Triggers smooth muscle contraction | Inhibits mobilization | tci-thaijo.org |
Antidiabetic Research
Flavonoids are recognized for their potential antidiabetic effects, which are exerted through various mechanisms including the regulation of carbohydrate metabolism, enhancement of insulin (B600854) sensitivity, and protection of pancreatic β-cells. researchgate.netnih.gov
Research on the specific antidiabetic properties of Flavone, 2',3,4',5,7-pentamethoxy- is still emerging. However, studies on closely related isomers provide promising preliminary data. In a preclinical model of diet-induced obesity in zebrafish, administration of 5,7,3′,4′,5′-pentamethoxyflavone led to a significant reduction in blood glucose levels. ucl.ac.uknih.gov This hypoglycemic effect, observed within a model of metabolic syndrome, suggests a potential role for this compound in managing hyperglycemia associated with obesity. The broader class of flavonoids has been shown to improve hyperglycemia by regulating glucose metabolism in the liver and promoting glucose uptake in peripheral tissues. nih.gov While one study in diabetic rats noted that a pentamethoxyflavone did not fully restore normal blood glucose levels, the observed reduction in the obese zebrafish model highlights its therapeutic potential, warranting further investigation. ucl.ac.uknih.gov
Impact on Blood Glucose Levels in Animal Models (e.g., Streptozotocin-Induced Diabetes in Rats)
The flavone, 2',3,4',5,7-pentamethoxy- (PMF), has demonstrated potential in managing blood glucose levels in preclinical models of diabetes. In a study involving male Sprague-Dawley rats with streptozotocin (B1681764) (STZ)-induced diabetes, a model that mimics type 1 diabetes, administration of PMF showed a notable impact on hyperglycemia. nih.govekb.egnih.gov
Rats treated with a low dose of PMF (5 mg/kg) for three months exhibited a significant reduction in blood glucose levels compared to the untreated diabetic group. nih.gov This suggests a potential hypoglycemic effect of the compound. The induction of diabetes with STZ is known to cause destruction of the β-cells in the pancreas, leading to insulin deficiency and subsequent high blood glucose. ekb.egnih.govbiotechrep.ir The ability of PMF to lower blood glucose in this model points towards its potential to either improve insulin sensitivity or possess insulin-like effects, though the precise mechanisms require further elucidation.
| Parameter | Control Group | Diabetic Group (STZ) | PMF-L (5 mg/kg) | PMF-H (25 mg/kg) |
| Blood Glucose | Normal | Significantly Increased ekb.eg | Significantly Decreased (compared to Diabetic Group) nih.gov | No significant change mentioned |
| Body Weight | Normal | --- | No obvious effect nih.gov | Significantly lower than control nih.gov |
Amelioration of Renal Fibrosis in Diabetic Models
Diabetic nephropathy, a serious complication of diabetes, is characterized by the progressive scarring of kidney tissue, known as renal fibrosis. nih.gov Research indicates that PMF may offer protective effects against this condition. In the same STZ-induced diabetic rat model, treatment with PMF was found to alleviate key markers of renal fibrosis. nih.govcaymanchem.com
Specifically, both low-dose (5 mg/kg) and high-dose (25 mg/kg) PMF treatment led to a decrease in the phosphorylation of Smad2/3 and the accumulation of fibronectin (FN) in the kidneys. nih.gov The TGF-β/Smads signaling pathway, of which Smad2 and Smad3 are crucial components, is a key driver of fibrosis. nih.gov By inhibiting this pathway, PMF appears to reduce the excessive deposition of extracellular matrix proteins like fibronectin, which is a hallmark of diabetic renal fibrosis. nih.gov Furthermore, PMF treatment was observed to lessen the thickening of the glomerular basement membrane and the fusion of foot processes, both of which are structural abnormalities seen in diabetic nephropathy. nih.gov These findings suggest that PMF holds promise as a potential therapeutic agent for mitigating renal fibrosis in the context of diabetes. nih.govnih.gov
| Marker | In Vitro (Mesangial Cells) | In Vivo (STZ-induced Diabetic Rats) |
| p-Smad2/3 Phosphorylation | Decreased by 0.54-fold (Low-dose PMF) and 0.52-fold (High-dose PMF) nih.gov | Decreased by 0.39-fold (Low-dose PMF) and 0.37-fold (High-dose PMF) nih.gov |
| Fibronectin (FN) Accumulation | Decreased by 0.82-fold (Low-dose PMF) and 0.77-fold (High-dose PMF) nih.gov | Decreased by 0.47-fold (Low-dose PMF) and 0.40-fold (High-dose PMF) nih.gov |
Neuroprotective and Anti-Neurodegenerative Research
Assessment in Preclinical Neurodegeneration Models (e.g., Obese Zebrafish Model, in silico studies)
The potential neuroprotective effects of PMF have been investigated in preclinical models, including the obese zebrafish model. nih.govucl.ac.uk Obesity is increasingly recognized as a risk factor for metabolic and neurological complications. nih.gov In a study utilizing an obese zebrafish model, PMF administration demonstrated neuroprotective properties. nih.gov The zebrafish is considered a valuable model for studying human neurodegenerative diseases due to the high degree of genetic and brain organization similarity to humans. dntb.gov.uanih.gov
The study on obese zebrafish revealed that PMF exerted anti-obesogenic effects, including reductions in blood glucose, plasma triglycerides, and total cholesterol. nih.govucl.ac.uk Beyond its metabolic benefits, PMF also exhibited direct neuroprotective actions. nih.gov While specific in silico studies on PMF and neurodegeneration are not detailed in the provided results, the findings from the zebrafish model provide a strong basis for further computational and mechanistic investigations into its neuroprotective potential. nih.gov
Interactions with Neurotrophic Proteins and Ligand Binding Affinities
A key aspect of PMF's neuroprotective activity appears to be its interaction with neurotrophic factors, which are proteins that support the growth, survival, and differentiation of neurons. In the obese zebrafish model, PMF treatment was shown to elevate the levels of brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B2 (TrkB2). nih.gov This finding suggests a novel link between the metabolic and neurological regulatory effects of PMF.
BDNF is crucial for neuronal plasticity, learning, and memory, and its dysregulation is implicated in various neurodegenerative diseases. The ability of PMF to enhance BDNF signaling highlights a potential mechanism through which it exerts its neuroprotective effects. While the direct binding affinities of PMF to specific neurotrophic protein receptors have not been explicitly quantified in the provided search results, the observed upregulation of BDNF and TrkB2 strongly suggests a functional interaction that warrants further investigation. nih.gov
Anxiolytic and Central Nervous System Research
Behavioral Studies in Animal Models of Anxiety (e.g., Chronic Unpredictable Mild Stimulation in Mice)
The anxiolytic potential of PMF has been explored in animal models of anxiety, such as the chronic unpredictable mild stimulation (CUMS) model in mice. nih.gov The CUMS model is a well-established method for inducing anxiety-like behaviors in rodents by exposing them to a series of mild, unpredictable stressors. nih.govresearchgate.net
In a study using Kunming mice subjected to CUMS, PMF treatment was found to effectively alleviate anxiety-like behaviors. nih.gov This was demonstrated through behavioral tests such as the elevated plus maze (EPM) and the open field test (OFT). nih.gov Further investigation into the underlying mechanisms revealed that PMF treatment ameliorated the dysfunction of the hypothalamic-pituitary-adrenal (HPA) axis, a key stress response system. nih.gov
Neurotransmitter Level Modulation (e.g., 5-Hydroxytryptamine (5-HT), Gamma-Aminobutyric Acid (GABA) in Hippocampus)
Direct research investigating the effects of Flavone, 2',3,4',5,7-pentamethoxy- on hippocampal neurotransmitter levels is not available in current scientific literature. However, studies on its isomer, 5,7,3',4',5'-pentamethoxyflavone (PMF), provide significant insights into how a pentamethoxyflavone structure may interact with neurotransmitter systems.
A 2024 study on mice subjected to chronic unpredictable mild stimulation (CUMS), a model for anxiety, found that treatment with PMF effectively increased the levels of both 5-hydroxytryptamine (5-HT) and gamma-aminobutyric acid (GABA) in the hippocampus. This neurochemical alteration was associated with the anxiolytic effects observed in behavioral tests. The study further elucidated that PMF treatment helped to ameliorate the dysfunction of the hypothalamic-pituitary-adrenal (HPA) axis, a key stress response system. These findings suggest that the anxiolytic potential of this specific pentamethoxyflavone isomer is mediated, at least in part, by its ability to modulate crucial neurotransmitters involved in mood and anxiety regulation within the hippocampus.
Influence on Gut Microbiota Composition and Gut-Brain Axis Signaling
There are currently no studies specifically examining the influence of Flavone, 2',3,4',5,7-pentamethoxy- on the gut microbiota and its communication with the brain. However, the broader class of flavonoids is known to be metabolized by and interact with gut bacteria, and research on a closely related isomer, 5,7,3',4',5'-pentamethoxyflavone (PMF), offers a potential model for its activity.
In a study investigating its anxiolytic effects, PMF was shown to modulate the gut-brain axis. The research indicated that PMF treatment enhanced the species composition of the gut microbiota in mice. This modulation of the gut microbiome was linked to its effects in the brain; the study identified that PMF's anxiolytic action involved the adenosine (B11128) A2A receptor (A2AR)/gephyrin/GABA A receptor alpha 2 (GABRA2) pathway, revealing a mechanism that connects the gut microbiota to GABAergic synaptic stability and anxiety reduction.
Generally, flavonoids can promote the growth of beneficial bacteria. Studies on compounds like hesperidin, naringin, and quercetin (B1663063) have shown they can significantly increase the abundance of probiotics such as Bifidobacterium and Lactobacillus. These flavonoids are also capable of reducing the populations of potentially pathogenic bacteria. This regulation of the microbial community demonstrates the potential for flavonoids to exert health benefits through the gut-brain axis.
DNA Protection and Oxidative Stress Mitigation
While direct studies on Flavone, 2',3,4',5,7-pentamethoxy- are absent, research on the isomeric compound 3,5,7,3',4'-pentamethoxyflavone (PMF), a derivative of quercetin, has demonstrated notable DNA-protective properties. In one study, this PMF isomer was shown to remarkably protect DNA from oxidative damage despite being a very poor antioxidant itself. Further investigation into its mechanism revealed that it binds to the minor groove of DNA. This binding is thought to physically shield the DNA from damaging reactive oxygen species, offering a direct protective mechanism independent of radical scavenging.
Experiments using in vitro models have confirmed this effect. For instance, 3,5,7,3',4'-pentamethoxyflavone was shown to protect pUC19 plasmid DNA from oxidative damage. Furthermore, it was also found to reduce oxidative DNA damage in cellular models, specifically in the peripheral blood mononuclear cells of mice.
A comprehensive evaluation of the antioxidant capacity specific to Flavone, 2',3,4',5,7-pentamethoxy- has not been reported. However, analysis of its structural analogues provides critical insights into how methoxylation affects antioxidant potential.
The parent compound, 2',3,4',5,7-pentahydroxyflavone, which lacks any methoxy groups, is recognized for its potent antioxidant properties and its ability to scavenge free radicals. In stark contrast, the fully methoxylated isomer, 3,5,7,3',4'-pentamethoxyflavone, was found to be a "very poor antioxidant compound". This demonstrates that the presence of free hydroxyl groups is critical for the direct radical-scavenging activity of flavonoids. The process of methoxylation, which replaces these active hydroxyl groups with methoxy (-OCH₃) groups, significantly diminishes this capacity. While polymethoxyflavones may exhibit other valuable biological activities, they are generally not considered potent direct antioxidants.
| Compound | Structural Feature | Reported Antioxidant Activity |
|---|---|---|
| 2',3,4',5,7-Pentahydroxyflavone | Five hydroxyl (-OH) groups | Strong antioxidant, potent free radical scavenger |
| 3,5,7,3',4'-Pentamethoxyflavone (Isomer) | Five methoxy (-OCH₃) groups | Very poor antioxidant activity |
Antimicrobial Activity Research (General Flavonoids)
Flavonoids as a class are widely recognized for their antimicrobial properties, demonstrating activity against a broad spectrum of bacteria, fungi, and viruses. nih.govresearchgate.net Their potential as antimicrobial agents has garnered significant attention, especially in the context of rising antibiotic resistance. nih.goveurekaselect.com
The antibacterial action of flavonoids is influenced by their specific structure, including the number and position of hydroxyl groups, and the presence of other substituents. nih.gov Generally, hydroxylation at specific positions on the A and B rings enhances activity, whereas methylation of these active hydroxyl groups tends to decrease it. nih.govnih.gov For instance, some studies have reported that methoxylation at certain positions can reduce antibacterial action. nih.gov However, the addition of hydrophobic groups, such as prenyl or alkyl chains, often enhances the antimicrobial efficacy of flavonoids. nih.govingentaconnect.com
Flavonoids exert their antimicrobial effects through various mechanisms:
Inhibition of Nucleic Acid Synthesis: Some flavonoids can interfere with bacterial DNA and RNA synthesis. This may occur through intercalation with the nucleic acid bases or by inhibiting enzymes essential for replication and transcription, such as DNA gyrase. nih.govnih.gov
Disruption of Cytoplasmic Membrane Function: A primary mechanism for many flavonoids is the disruption of the bacterial cell membrane's integrity. intec.edu.do Lipophilic flavonoids can insert into the membrane, altering its fluidity and permeability, which leads to the leakage of essential cellular components and ultimately cell death. nih.govintec.edu.do
Inhibition of Energy Metabolism: Flavonoids can inhibit key enzymes involved in bacterial energy production, disrupting the electron transport chain or ATP synthesis. nih.govintec.edu.do
Inhibition of Biofilm Formation and Adhesion: Many flavonoids can prevent bacteria from forming biofilms, which are protective communities that are often resistant to antibiotics. They can also inhibit the adhesion of bacteria to host cells, a critical step in infection. nih.govnih.gov
Metabolic Pathways and Biosynthesis of Polymethoxylated Flavones in Biological Systems
Plant Biosynthesis Pathways of Flavones (e.g., Shikimate Pathway, Chalcone (B49325) Synthase, Flavone (B191248) Synthase)
The biosynthesis of flavones, including the specific compound 2',3,4',5,7-pentamethoxyflavone, is a sophisticated process that originates from primary metabolism in plants. The core carbon skeleton of flavonoids is derived from two main biosynthetic routes: the shikimate pathway and the acetate (B1210297) pathway. kent.ac.uk
The shikimate pathway is responsible for producing the aromatic amino acid L-phenylalanine. isnff-jfb.com This pathway commences with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway and proceeds through a series of enzymatic steps to generate chorismate, a key branch-point intermediate. Chorismate is then converted to L-phenylalanine.
The subsequent steps are part of the general phenylpropanoid pathway . Phenylalanine is first acted upon by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. Cinnamic acid is then hydroxylated by cinnamic acid 4-hydroxylase (C4H) to form p-coumaric acid, which is subsequently activated by 4-coumarate:CoA ligase (4CL) to yield p-coumaroyl-CoA. caymanchem.com
The formation of the characteristic C15 flavonoid skeleton occurs through the action of chalcone synthase (CHS) , a key enzyme in flavonoid biosynthesis. caymanchem.com CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate pathway) to form a tetrahydroxychalcone, which serves as the precursor for various flavonoid classes. nih.gov
This chalcone is then cyclized by chalcone isomerase (CHI) to produce a flavanone (B1672756), typically naringenin. nih.govmedchemexpress.com The flavanone core can then be converted into a flavone through the action of flavone synthase (FNS) . kent.ac.ukcaymanchem.com FNS introduces a double bond between the C-2 and C-3 positions of the C-ring of the flavanone. caymanchem.com
The extensive methoxylation seen in polymethoxylated flavones is the result of subsequent modification steps. After the formation of the basic flavone skeleton (e.g., apigenin (B1666066) or luteolin), a series of hydroxylation and methylation reactions occur. nih.gov These reactions are catalyzed by specific enzymes, primarily cytochrome P450 hydroxylases and O-methyltransferases (OMTs) . nih.gov These OMTs transfer a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups on the flavone backbone, leading to the formation of various methoxylated and polymethoxylated derivatives, such as 2',3,4',5,7-pentamethoxyflavone. The specific pattern of methoxylation is determined by the particular OMTs present in a given plant species. nih.gov
Table 1: Key Enzymes in Flavone Biosynthesis
| Enzyme | Abbreviation | Function | Pathway |
|---|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. | Phenylpropanoid Pathway |
| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. | Phenylpropanoid Pathway |
| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. | Phenylpropanoid Pathway |
| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form chalcone. | Flavonoid Biosynthesis |
| Chalcone isomerase | CHI | Isomerizes chalcone to a flavanone (e.g., naringenin). | Flavonoid Biosynthesis |
| Flavone synthase | FNS | Converts flavanone to flavone. | Flavonoid Biosynthesis |
| Flavonoid O-methyltransferase | FOMT | Transfers a methyl group to hydroxyl groups on the flavone core. | Flavonoid Modification |
Microbial Catabolism and Biotransformation of Flavonoids (e.g., Pseudomonas putida)
In the soil and rhizosphere, flavonoids exuded by plants are subject to degradation by various microorganisms that utilize them as a carbon and energy source. nih.gov Soil bacteria, such as Pseudomonas putida, have evolved specific catabolic pathways to break down these complex molecules. nih.govresearchgate.net
Studies on Pseudomonas putida have provided significant insights into the microbial catabolism of flavonoids. nih.govresearchgate.net The degradation process often begins with the removal of hydroxyl groups (dehydroxylation) and cleavage of the central C-ring of the flavonoid structure. researchgate.net For instance, in the catabolism of the flavonol quercetin (B1663063) by P. putida, the initial steps involve dehydroxylation to form naringenin. nih.govresearchgate.net
The catabolic pathway proceeds with the hydrolysis and fission of the C-ring, leading to the formation of smaller aromatic compounds, such as protocatechuate. researchgate.net These intermediates are then funneled into central metabolic pathways, such as the Krebs cycle, allowing the bacterium to derive energy from the complete breakdown of the flavonoid. The ability of Pseudomonas species to perform these biotransformations highlights their metabolic versatility and their important role in the carbon cycle within the rhizosphere. medchemexpress.com
The enzymes involved in these microbial degradation pathways are of interest for biotechnological applications, as they can be used for the targeted modification of flavonoids to produce novel compounds with altered biological activities.
**Table 2: Example of Microbial Catabolism of a Flavonoid by *Pseudomonas putida***
| Initial Substrate | Key Intermediate | Final Aromatic Product | Catabolic Process |
|---|---|---|---|
| Quercetin | Naringenin | Protocatechuate | Dehydroxylation, C-ring fission, and subsequent oxidation. nih.govresearchgate.net |
In vivo Metabolic Fate and Biodistribution Studies in Preclinical Models
While specific in vivo metabolic and biodistribution data for 2',3,4',5,7-pentamethoxyflavone are not extensively documented in the available scientific literature, studies on closely related polymethoxylated flavonoids (PMFs) in preclinical models provide valuable insights into its likely metabolic fate.
Generally, the oral bioavailability of many flavonoids is limited; however, the presence of multiple methoxy (B1213986) groups, as seen in PMFs, tends to increase their lipophilicity and metabolic stability, which can lead to better absorption and bioavailability compared to their hydroxylated counterparts. nih.gov
Once absorbed, likely in the small intestine, PMFs undergo significant metabolism, primarily in the liver. nih.gov The main metabolic transformations observed for PMFs in preclinical models, such as mice and rats, are demethylation and hydroxylation , followed by conjugation reactions. nih.govnih.gov
A study on the pharmacokinetics of 3',4',5',5,7-pentamethoxyflavone (B192069) in mice after oral administration found that the primary metabolites in plasma, liver, and intestinal tissue were mono-O-desmethylated forms of the parent compound. nih.gov These demethylated metabolites were further conjugated with glucuronic acid or sulfate (B86663) to form glucuronides and sulfonates, which facilitates their excretion. nih.gov The inclusion of methoxy groups appears to confer greater metabolic stability to the flavone structure. nih.gov
In vitro studies using rat liver microsomes to metabolize a mixture of PMFs from citrus peel extracts also identified demethylation and hydroxylation as the major metabolic pathways. nih.gov For example, tangeretin (B192479) (a pentamethoxyflavone) was metabolized to its 4'-demethylated derivative, and nobiletin (B1679382) (a hexamethoxyflavone) was demethylated at various positions. nih.gov These findings suggest that cytochrome P450 enzymes are heavily involved in the phase I metabolism of PMFs. researchgate.net
The distribution of PMFs and their metabolites can be widespread throughout the body, with accumulation observed in various tissues. nih.gov The unique metabolic characteristics of PMFs, which differ from other flavonoids, may contribute to their distribution and retention in tissues. nih.gov
Comparative Studies with Analogues and Derivatives of Flavone, 2 ,3,4 ,5,7 Pentamethoxy
Structure-Activity Profile Comparisons Among Pentamethoxyflavone Isomers
The arrangement of methoxy (B1213986) groups on the flavone (B191248) backbone significantly impacts the biological activity of pentamethoxyflavone isomers. Comparative studies of Flavone, 2',3,4',5,7-pentamethoxy- with its isomers, such as 3,5,7,3',4'-pentamethoxyflavone, 5,7,3',4',5'-pentamethoxyflavone, and isosinensetin (B177560) (5,7,3',4'-tetramethoxy-2'-hydroxyflavone), reveal these crucial structure-activity relationships.
For instance, 3,5,7,3',4'-pentamethoxyflavone has been identified as a Ca2+ channel inhibitor and has demonstrated the ability to protect DNA from oxidative damage. medchemexpress.comnih.gov It can also induce relaxation of the human corpus cavernosum and promote the expression of eNOS and cystathionine (B15957) gamma-lyase (CSE) proteins, suggesting its potential in cardiovascular health. medchemexpress.com Studies have also shown its strong inhibitory activities against the BACE1 enzyme, which is implicated in Alzheimer's disease. nih.gov This isomer's vasorelaxant effects are partly attributed to stimulating the release of nitric oxide (NO) and hydrogen sulfide (B99878) (H2S). tci-thaijo.org
In contrast, 5,7,3',4',5'-pentamethoxyflavone, found in Murraya paniculata, exhibits a different set of biological activities. caymanchem.com It acts as a pancreatic lipase (B570770) inhibitor, reduces lipid accumulation in adipocytes, and inhibits the transactivation of the Nrf2 nuclear factor. caymanchem.commedchemexpress.com This isomer also demonstrates anti-inflammatory properties by inhibiting nitric oxide production and can sensitize cisplatin-resistant lung cancer cells. caymanchem.com
The position of the methoxy groups is therefore a key determinant of the specific biological effects of these isomers.
Comparative Analysis with Other Highly Methoxylated Flavonoids
Expanding the comparison to other highly methoxylated flavonoids, such as hexamethoxyflavones, heptamethoxyflavones, tangeretin (B192479), and nobiletin (B1679382), provides further insight into the role of methoxylation in biological activity. Highly methoxylated flavonoids are generally more lipophilic than their hydroxylated counterparts, which can enhance their bioavailability. researchgate.net
Studies comparing various polymethoxyflavones (PMFs) have shown that their anti-inflammatory and anti-cancer effects can vary significantly. nih.gov For example, a series of PMFs isolated from orange peel, including hexamethoxyflavones and heptamethoxyflavones, showed varying inhibitory activity against soybean 15-lipoxygenase. researchgate.net Specifically, 3,5,6,7,3',4'-hexamethoxyflavone was a potent inhibitor, while 3,5,6,7,8,3',4'-heptamethoxyflavone was less active. researchgate.net
Tangeretin (5,6,7,8,4'-pentamethoxyflavone) and nobiletin (5,6,7,8,3',4'-hexamethoxyflavone) are two of the most studied PMFs. nih.gov Tangeretin has been shown to have considerable anti-proliferative effects on certain cancer cell lines and can enhance the cytotoxicity of other chemotherapeutic agents. nih.gov Both tangeretin and nobiletin have demonstrated anti-inflammatory properties. nih.govresearchgate.net Comparative studies indicate that different PMFs may target different molecules within the same signaling pathway, such as the JAK-STAT pathway involved in inflammation. researchgate.net Furthermore, some studies suggest that methoxylated flavones with fewer methoxy groups may have superior chemopreventive properties compared to those with five or six. researchgate.net For example, 5,7,4'-trimethoxyflavone was found to be significantly more potent than its unmethylated analog, apigenin (B1666066). nih.gov
The number and position of methoxy groups are critical factors influencing the biological activities of these compounds, with subtle structural changes leading to significant differences in their effects.
Assessment of Flavone, Flavanone (B1672756), and Flavonol Structural Analogues
The core structure of the flavonoid is another determinant of its biological activity. Flavones, flavanones, and flavonols are three major classes of flavonoids that differ in the saturation of the C2-C3 bond and the presence of a hydroxyl group at the C3 position of the C-ring. nih.govnih.gov
Flavones, like 2',3,4',5,7-pentamethoxyflavone, have a double bond between C2 and C3. nih.gov Flavanones have a saturated C2-C3 bond, while flavonols have a C2-C3 double bond and a hydroxyl group at the C3 position. nih.govresearchgate.netmdpi.com These structural differences influence the planarity of the molecule and its ability to interact with biological targets. acs.org
Structure-activity relationship studies have shown that the presence or absence of the C2-C3 double bond and the C3-hydroxyl group can significantly affect the antioxidant and anti-inflammatory properties of flavonoids. mdpi.comresearchgate.net For example, the C3-hydroxyl group in flavonols is often a key site for radical scavenging activity. mdpi.com The planarity of the flavone and flavonol structures, in contrast to the more flexible flavanone structure, can also impact their binding to enzymes and receptors. acs.org
Rational Design and Synthesis of Novel Flavone Derivatives with Targeted Biological Activities
The understanding of structure-activity relationships allows for the rational design and synthesis of novel flavone derivatives with enhanced and targeted biological activities. nih.govsysrevpharm.orgsysrevpharm.orgnih.govrsc.orgresearchgate.net By modifying the basic flavone scaffold, researchers aim to improve properties such as potency, selectivity, and bioavailability.
One approach involves the strategic placement of functional groups on the flavone rings. For example, the introduction of an aminophenoxy group at the C6 position of the A-ring and a phenoxy group on the B-ring has been shown to be beneficial for cancer-selective cytotoxicity. nih.gov Another strategy focuses on combining the flavone moiety with other pharmacophores to create hybrid molecules with novel mechanisms of action. nih.gov
Future Research Directions and Preclinical Translational Perspectives
Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in Flavone (B191248) Research
The application of advanced "omics" technologies is poised to provide a deeper understanding of the molecular mechanisms underlying the bioactivities of Flavone, 2',3,4',5,7-pentamethoxy-. While traditional pharmacological studies have identified various signaling pathways modulated by this compound, a systems-level approach will offer a more comprehensive view of its cellular effects. researchgate.netkent.ac.uk
Proteomics: Proteomic analyses have already shown promise in elucidating the effects of this flavone. For instance, a study on bladder cancer cells utilized 2DGE proteomics technology to identify 41 differentially-expressed proteins upon treatment, suggesting that the compound induces apoptosis through mitochondrial dysfunction. nih.gov Future proteomics studies could be expanded to other disease models to create a broader map of its protein interaction network. This can help in identifying novel therapeutic targets and understanding off-target effects.
Metabolomics: Metabolomics, the large-scale study of small molecules, can provide insights into the metabolic reprogramming induced by Flavone, 2',3,4',5,7-pentamethoxy-. Comparative metabolomics of different citrus varieties have already been used to understand the relationship between metabolite profiles and quality characteristics. mdpi.com Applying these techniques to in vitro and in vivo models treated with the flavone can reveal alterations in key metabolic pathways, such as energy metabolism or lipid biosynthesis, which are often dysregulated in diseases like cancer. researchgate.net Furthermore, metabolomics can aid in understanding the biotransformation and bioavailability of the compound itself. acs.org
The integration of proteomics and metabolomics data can provide a more holistic understanding of the cellular response to Flavone, 2',3,4',5,7-pentamethoxy-, bridging the gap between genotype and phenotype. mdpi.com This multi-omics approach will be instrumental in identifying robust biomarkers for predicting treatment response and for monitoring therapeutic efficacy in preclinical studies.
Development and Validation of Complex In vitro and In vivo Disease Models for Flavone, 2',3,4',5,7-pentamethoxy-
To better predict the clinical efficacy of Flavone, 2',3,4',5,7-pentamethoxy-, it is imperative to move beyond simple 2D cell culture and rodent models towards more complex and physiologically relevant systems.
In Vitro Models: The development of three-dimensional (3D) organoid and spheroid cultures can more accurately mimic the tumor microenvironment, including cell-cell and cell-matrix interactions. These models are superior for assessing the anti-invasive and anti-metastatic potential of the flavone. Furthermore, patient-derived organoids (PDOs) can be utilized to test the efficacy of the compound on a personalized basis, potentially identifying patient populations most likely to respond.
In Vivo Models: While studies in murine leukemia and breast cancer xenograft models have shown promising antitumor effects, future in vivo research should incorporate more sophisticated models. nih.govnih.gov This includes genetically engineered mouse models (GEMMs) that spontaneously develop tumors in a manner that more closely recapitulates human disease progression. Additionally, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better predict clinical outcomes. For neurodegenerative disease research, transgenic animal models that express disease-associated genes are crucial for evaluating the neuroprotective effects of the flavone. mdpi.com
The validation of these complex models will be a critical step in providing a stronger rationale for initiating clinical trials. researchgate.net
Exploration of Synergistic Effects with Established Preclinical Agents
A significant area of future research lies in investigating the synergistic potential of Flavone, 2',3,4',5,7-pentamethoxy- with existing therapeutic agents. This approach could enhance treatment efficacy, reduce required drug dosages, and potentially overcome drug resistance. nih.gov
Combination with Chemotherapy: Preclinical studies have already demonstrated that this flavone can sensitize cancer cells to conventional chemotherapeutic drugs. For instance, it has been shown to work synergistically with cisplatin and 5-fluorouracil, improving their therapeutic effects and reducing drug resistance in cancer cells. mdpi.comnih.gov It can also reverse multidrug resistance mediated by ABCB1 transporters, suggesting its use as an adjuvant in chemotherapy. nih.gov Further research should focus on elucidating the molecular mechanisms of this synergism and expanding these studies to a wider range of chemotherapeutic agents and cancer types.
Combination with Other Natural Compounds: There is also evidence for synergistic interactions with other flavonoids. For example, a combination of luteolin and tangeretin (B192479) has been shown to have enhanced anti-inflammatory effects. researchgate.net Exploring combinations with other bioactive plant compounds could lead to the development of potent multi-target therapies. nih.gov
Systematic screening of combination therapies in the aforementioned complex disease models will be essential to identify the most promising synergistic interactions for clinical translation.
| Preclinical Agent | Observed Synergistic Effect | Reference |
| Cisplatin | Enhanced therapeutic effect and reduced drug resistance in cancer cells. | mdpi.comnih.gov |
| 5-Fluorouracil (5-FU) | Increased the antitumor response. | nih.gov |
| Luteolin | Synergistic anti-inflammatory effects. | researchgate.net |
| Paclitaxel | Activated apoptosis and arrested the cell cycle in resistant cancer cells. | nih.gov |
Identification and Optimization of Flavone, 2',3,4',5,7-pentamethoxy- as a Preclinical Lead Compound
While Flavone, 2',3,4',5,7-pentamethoxy- has demonstrated significant biological activity, its development as a clinical candidate requires optimization of its pharmacological properties. danaher.com This process, known as lead optimization, aims to improve potency, selectivity, and pharmacokinetic characteristics. biobide.com
Medicinal Chemistry Approaches: Structure-activity relationship (SAR) studies are crucial to identify the key structural features responsible for its biological activity. kent.ac.uk Synthetic modifications of the flavone scaffold can be performed to enhance its interaction with specific molecular targets, thereby increasing its potency and selectivity. For instance, strategic placement of hydroxyl or methoxy (B1213986) groups can influence the compound's anticancer activity. mdpi.com
Overcoming Pharmacokinetic Limitations: A major challenge for many flavonoids is their low bioavailability, which can limit their clinical utility. researchgate.net Future research should focus on developing novel drug delivery systems to improve the solubility and metabolic stability of Flavone, 2',3,4',5,7-pentamethoxy-. Nanoformulations, such as nanoparticles, nano-emulsions, and liposomes, have shown promise in enhancing the bioavailability and targeted delivery of flavonoids. tandfonline.com
Q & A
Basic Question: What are the recommended methods for isolating 2',3,4',5,7-pentamethoxyflavone from natural sources?
Answer:
This flavone is primarily isolated from plants in the Rutaceae family using methanol or chloroform-based extraction, followed by chromatographic purification (e.g., column chromatography or HPLC). For example, standardized extracts of Kaempferia parviflora rhizomes have been prepared using validated phytochemical workflows, yielding ~9.858 mg/g of 3,5,7,3’,4’-pentamethoxyflavone in dried powder . Solvent choice (e.g., methanol, chloroform) and inert gas purging during stock solution preparation are critical to prevent oxidation .
Basic Question: How is the structural identity of 2',3,4',5,7-pentamethoxyflavone confirmed in research settings?
Answer:
Structural elucidation relies on:
- NMR spectroscopy : To resolve methoxy group positions and aromatic proton environments.
- Mass spectrometry (MS) : For molecular weight confirmation (e.g., m/z 372.4 for C20H20O7) .
- X-ray crystallography : Used in advanced studies to resolve crystal packing and bond angles, as seen in related polymethoxylated flavones .
Advanced Question: What in vitro models are used to study the anti-cancer mechanisms of this flavone?
Answer:
- Cisplatin-resistant A549 lung cancer cells : The compound sensitizes resistant cells to cisplatin by inhibiting the Nrf2 antioxidant pathway. Methodologies include Nrf2 siRNA knockdown, Western blotting for pathway proteins (e.g., HO-1, NQO1), and ROS quantification .
- Dose-response assays : Typically use concentrations ranging from 10–100 µM, with IC50 values calculated via MTT assays .
Advanced Question: How do researchers address discrepancies in reported bioactivity data (e.g., anti-adipogenic vs. cytotoxic effects)?
Answer:
Discrepancies may arise from:
- Cell line specificity : Anti-adipogenic effects were observed in 3T3-L1 preadipocytes, while cytotoxicity studies used A549 cells .
- Assay conditions : Variations in incubation time (e.g., 24h vs. 48h) and solvent controls (DMSO vs. ethanol).
- Concentration ranges : Anti-pancreatic lipase activity was significant at 50 µM, whereas cytotoxicity occurred at ≥75 µM . Researchers should standardize protocols and validate findings across multiple models.
Basic Question: What are the solubility and storage requirements for this compound in laboratory settings?
Answer:
- Solubility : Soluble in chloroform and methanol; stock solutions require inert gas (e.g., N2) purging to prevent degradation .
- Storage : Stable for ≥4 years at -20°C as a solid. Avoid freeze-thaw cycles for dissolved samples .
Advanced Question: What strategies are used to study the synergistic effects of this flavone with other bioactive compounds?
Answer:
- Combination index (CI) analysis : Evaluates synergism with cisplatin or natural products (e.g., quercetin derivatives) using the Chou-Talalay method .
- Transcriptomics : RNA sequencing identifies co-regulated pathways (e.g., apoptosis, oxidative stress) in combinatorial treatments .
Basic Question: How is the purity of synthesized or isolated 2',3,4',5,7-pentamethoxyflavone validated?
Answer:
- HPLC-UV/Vis : Purity ≥98% confirmed using C18 columns with methanol/water gradients .
- Melting point analysis : Consistent with literature values (e.g., 62–64°C for related polymethoxylated flavones) .
Advanced Question: What computational tools are applied to predict the pharmacokinetic properties of this flavone?
Answer:
- Molecular docking : Predicts binding affinities to targets like pancreatic lipase (PDB ID: 1LPB) or Nrf2-Keap1 complex .
- ADMET prediction : Software like SwissADME estimates bioavailability, CYP450 interactions, and blood-brain barrier permeability .
Basic Question: What spectroscopic databases or resources are used for comparative analysis of this flavone?
Answer:
- NIST Chemistry WebBook : Provides reference IR, NMR, and MS spectra for methoxylated flavones .
- NPASS Database : Lists natural product analogs (e.g., 5,6,8,3',6'-pentamethoxyflavone) for structural benchmarking .
Advanced Question: How is the stereochemical configuration of methoxy groups resolved in synthetic derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
